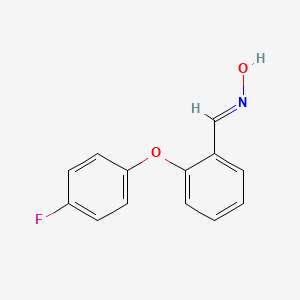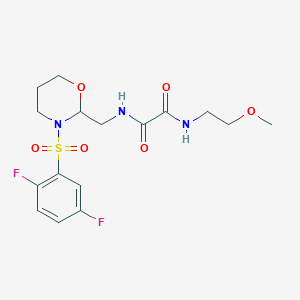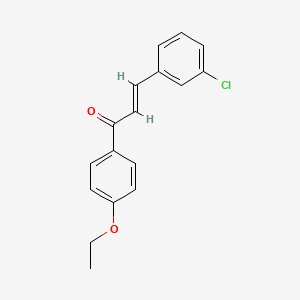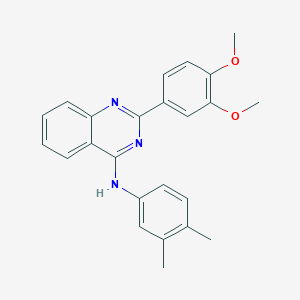
2-(4-氟苯氧基)苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Fluorophenoxy)benzaldehyde oxime” is a derivative of benzaldehyde oxime . Benzaldehyde oxime is an organic compound with the formula C7H7NO . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .
Synthesis Analysis
The synthesis of benzaldehyde oxime involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .Molecular Structure Analysis
The molecular formula of “2-(4-Fluorophenoxy)benzaldehyde” is C13H9FO2 . The molecular weight is 216.21 .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .Physical And Chemical Properties Analysis
The boiling point of “2-(4-Fluorophenoxy)benzaldehyde” is 120 - 122C @ 0.05mm Hg . The melting point is 54 - 56C .科学研究应用
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase has been a significant application. For instance, compounds like HPF and APF have been designed to selectively detect these species, demonstrating the potential of utilizing specific chemical structures for biological and chemical applications in studying the roles of hROS and hypochlorite in various biological contexts (Setsukinai et al., 2003).
Radiosynthesis and Biodistribution Studies
2-(4-Fluorophenoxy)benzaldehyde oxime derivatives have been explored in the radiosynthesis and biodistribution studies of cyclic RGD peptides. These studies aim to enhance the (18)F-labeling of peptides for positron emission tomography (PET), demonstrating the compound's utility in improving diagnostic imaging techniques. Such applications underscore the significance of modifying the chemical nature of prosthetic groups to tailor the biodistribution profile of radiotracers for optimized imaging outcomes (Glaser et al., 2008).
Catalysis and Organic Synthesis
The compound's derivatives have been used in catalytic processes, such as the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes. This application highlights the role of specific functional groups in facilitating complex catalytic reactions, which are pivotal in synthetic organic chemistry and the development of new synthetic methodologies (Chen et al., 2017).
Analytical Chemistry and Sensing Applications
In analytical chemistry, derivatives of 2-(4-Fluorophenoxy)benzaldehyde oxime have been utilized in the design of chemosensors for pH and other analytes. These applications demonstrate the compound's relevance in developing sensitive and selective detection methods for various chemical and biological analyses (Halder et al., 2018).
Biochemical Model Studies
The compound and its derivatives have also been instrumental in biochemical model studies, such as the cooxidation of styrene by horseradish peroxidase and phenols. These studies provide valuable insights into the mechanistic aspects of enzyme-catalyzed reactions, contributing to our understanding of biological processes at the molecular level (Ortiz de Montellano & Grab, 1987).
作用机制
The mechanism of action of benzaldehyde oxime involves the Beckmann rearrangement . This rearrangement is achieved by converting the oxygen of the oxime to a good leaving group, and then heating . The key rearrangement step involves the breaking of the C-C bond, migrating to the nitrogen, forming a new C-N bond, and displacing the water as a leaving group .
安全和危害
“2-(4-Fluorophenoxy)benzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
(NE)-N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPFUYGALRYMA-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)benzaldehyde oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)
![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)





![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)